

In-Depth Technical Guide: The Mechanism of Action of BAY-1316957

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Compound of Interest		
Compound Name:	BAY-1316957	
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Core Mechanism of Action: A Potent and Selective EP4 Receptor Antagonist

BAY-1316957 is a novel, orally active benzimidazolecarboxylic acid derivative that functions as a potent and highly selective antagonist of the human prostaglandin E2 receptor subtype 4 (hEP4-R)[1][2]. Its primary mechanism of action is the inhibition of the EP4 receptor signaling pathway, which is a key mediator of inflammation and pain, particularly in the context of endometriosis[1]. Prostaglandin E2 (PGE2) levels are often elevated in endometriotic lesions, contributing to the chronic pelvic pain and inflammatory processes associated with the disease. By blocking the EP4 receptor, BAY-1316957 aims to provide significant and rapid pain relief and improve the quality of life for patients with endometriosis[1].

The development of **BAY-1316957** was guided by careful structure-activity relationship (SAR) studies. A key modification, the introduction of a methyl group adjacent to the carboxylic acid, was instrumental in achieving favorable pharmacokinetic properties by reducing glucuronidation, a common metabolic pathway that can lead to rapid drug clearance[1]. This optimization resulted in a compound with excellent drug metabolism and pharmacokinetic (DMPK) properties[1].

Quantitative In Vitro Pharmacology



The potency and selectivity of **BAY-1316957** have been characterized through a series of in vitro assays.

Parameter	Species	Value	Assay Type
IC50	Human	15.3 nM	EP4-R Antagonism

Table 1: In Vitro Potency of BAY-1316957[2]

Detailed Experimental Protocols In Vitro EP4 Receptor Antagonism Assay

The half-maximal inhibitory concentration (IC50) of **BAY-1316957** against the human EP4 receptor was determined using a cell-based functional assay.

- Cell Line: Human embryonic kidney (HEK293) cells stably expressing the recombinant human EP4 receptor.
- Stimulant: Prostaglandin E2 (PGE2) at a concentration of 10 nM.
- Detection Method: Measurement of intracellular cyclic adenosine monophosphate (cAMP)
 levels using a commercially available kit (e.g., LANCE® Ultra cAMP Kit, PerkinElmer).
- Protocol:
 - HEK293-hEP4 cells were seeded in 384-well plates and incubated overnight.
 - The cells were then treated with increasing concentrations of BAY-1316957 for 30 minutes at room temperature.
 - PGE2 (10 nM) was added to the wells to stimulate the EP4 receptor, and the plates were incubated for a further 30 minutes.
 - The reaction was stopped, and intracellular cAMP levels were measured according to the manufacturer's protocol.



 IC50 values were calculated from the concentration-response curves using a fourparameter logistic fit.

In Vivo Efficacy

The analgesic efficacy of **BAY-1316957** has been demonstrated in a preclinical model of inflammatory pain.

Animal Model	Species	Dosing	Efficacy Endpoint	Result
dmPGE2- induced mechanical allodynia	Wistar Rat	0.2-5 mg/kg (oral, single dose)	Paw withdrawal threshold	Significant reduction in mechanical allodynia

Table 2: In Vivo Efficacy of BAY-1316957[2]

dmPGE2-Induced Mechanical Allodynia Model in Rats

This model is used to assess the ability of a compound to reverse pain hypersensitivity induced by a stable analog of PGE2.

- Animals: Male Wistar rats.
- Induction of Allodynia: A single intraplantar injection of 1,1-deoxy-16,16-dimethyl-prostaglandin E2 (dmPGE2) into the hind paw.
- Assessment of Mechanical Allodynia: The paw withdrawal threshold in response to a mechanical stimulus was measured using an electronic von Frey anesthesiometer.
- Protocol:
 - Baseline paw withdrawal thresholds were determined for each rat before any treatment.
 - dmPGE2 was injected into the plantar surface of the hind paw.



- **BAY-1316957** was administered orally at various doses (0.2, 1, and 5 mg/kg) at a specified time point after dmPGE2 injection.
- Paw withdrawal thresholds were measured at multiple time points after BAY-1316957 administration to assess the reversal of allodynia.

Preclinical Pharmacokinetics

BAY-1316957 has demonstrated a favorable pharmacokinetic profile in preclinical species.

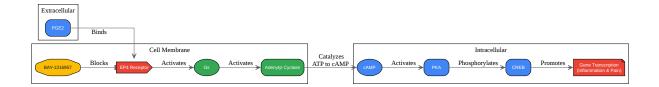
Species	Dosing Route	Clearance (CL)	Half-life (t1/2)	Bioavailability (F)
Wistar Rat	Oral	Low	Long	90%

Table 3: Pharmacokinetic Parameters of **BAY-1316957** in Rats[2]

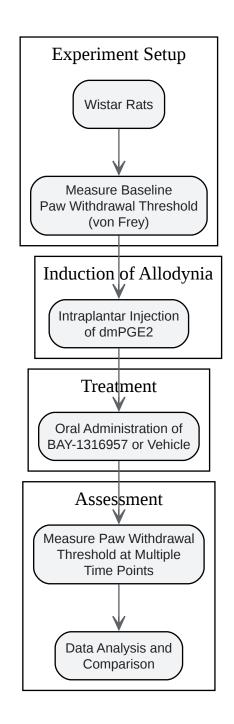
Signaling Pathway and Experimental Workflow Diagrams

The mechanism of action of **BAY-1316957** can be visualized through the following diagrams.









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References

- 1. Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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